
2-azidoacetyl Chloride
Overview
Description
2-Azidoacetyl Chloride: is an organic compound with the molecular formula C₂H₂ClN₃O . It is a colorless to pale yellow liquid that is highly reactive due to the presence of both azido and acyl chloride functional groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of azido-containing compounds which are valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidoacetyl Chloride can be synthesized through the reaction of 2-azidoacetic acid with oxalyl chloride . The reaction typically involves the following steps:
Preparation of 2-azidoacetic acid: This is achieved by reacting with .
Conversion to this compound: The 2-azidoacetic acid is then treated with oxalyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial in industrial settings to minimize by-products and ensure safety.
Chemical Reactions Analysis
Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with alcohols, amines, and thiols, while the azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Acyl Chloride Reactivity
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Nucleophilic Acylation : Reacts with amines (e.g., succinimide) to form amides, as demonstrated in the synthesis of N-(2-azidoacetyl)succinimide. Typical conditions involve triethylamine in dichloromethane at 0–25°C.
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Alcohol Substitution : Forms esters with alcohols under mild conditions. For example, reaction with methanol yields methyl 2-azidoacetate.
Azide Group in Click Chemistry
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CuAAC Reactions : The azido group reacts with terminal alkynes in the presence of Cu(I) to form 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer chemistry .
Reduction Reactions
The azido group is reduced to an amine under catalytic hydrogenation or Staudinger conditions.
Catalytic Hydrogenation
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Using H₂ and Pd/C, 2-azidoacetyl chloride is reduced to 2-aminoacetyl chloride, a precursor for peptide synthesis.
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Conditions : 1 atm H₂, room temperature, 2–4 hours.
Staudinger Reduction
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Triphenylphosphine converts the azide to an iminophosphorane intermediate, which hydrolyzes to an amine. This method avoids harsh reducing agents .
Hydrolysis
The acyl chloride hydrolyzes in aqueous environments to form 2-azidoacetic acid, a stable derivative used in metabolic labeling.
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Conditions : Water or mild base (e.g., NaHCO₃), room temperature.
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Rate : Rapid hydrolysis (<1 hour) due to the electron-withdrawing azido group.
Cycloaddition Reactions
The azido group engages in strain-promoted azide-alkyne cycloaddition (SPAAC) without metal catalysts, ideal for sensitive biological systems .
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Example : Reaction with dibenzocyclooctyne (DBCO) forms triazoles at physiological pH.
Stereoselective Glycosylation
This compound derivatives enable stereocontrolled synthesis of glycosides. A gold-catalyzed SN2 glycosylation method achieves >30:1 α/β selectivity for 2-azido-2-deoxyglycosides (Table 1) .
Optimized Reaction Conditions
Entry | Donor | Acceptor | Ligand | Temp. (°C) | Time (h) | Yield (%) | α/β Ratio |
---|---|---|---|---|---|---|---|
1 | Glucosyl | Primary | IMes | 0 | 3 | 75 | 19:1 |
2 | Glucosyl | Primary | P(OPh)₃ | −20 | 5 | 94 | >30:1 |
3 | Galactosyl | Primary | P(OPh)₃ | −20 | 6 | 85 | >30:1 |
This method facilitates efficient construction of 1,2-cis- and 1,2-trans-glycosidic bonds, critical for oligosaccharide synthesis .
Aldol Reactions
N-Azidoacetyl derivatives participate in nickel-catalyzed aldol reactions with aldehydes, forming anti-aldol adducts with >95:5 diastereoselectivity (Table 2) .
Substrate Scope
Aldehyde Substituent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
4-MeO-C₆H₄ | 2 | 2 | 95 | 99 |
4-Cl-C₆H₄ | 4 | 5 | 82 | 98 |
C₆H₅ | 4 | 8 | 78 | 97 |
Scientific Research Applications
Organic Synthesis
2-Azidoacetyl Chloride serves as a crucial intermediate in organic synthesis, particularly in the formation of azido-containing compounds. It is frequently utilized in:
- Click Chemistry : This method allows for the rapid and selective formation of triazoles via azide-alkyne cycloaddition reactions. The resulting triazoles have applications in drug discovery and materials science .
Application | Description |
---|---|
Building Block | Used to synthesize complex organic molecules |
Triazole Formation | Key component in click chemistry reactions |
Bioconjugation
The azido group in this compound facilitates bioconjugation reactions, allowing researchers to label biomolecules with fluorescent tags or other functionalities. This property is particularly useful in:
- Metabolic Labeling : The compound can be used to label glycans for visualization and profiling of glycoproteins within biological systems .
Application | Description |
---|---|
Metabolic Labeling | Enables visualization of glycoproteins |
Fluorescent Tagging | Facilitates tracking and imaging in biological studies |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential to inhibit bacterial quorum sensing pathways. This property may lead to the development of novel antibiotics that target bacterial communication systems:
- Quorum Sensing Inhibition : Research indicates that this compound can interact with specific receptors involved in bacterial communication, potentially leading to new therapeutic strategies against infections.
Application | Description |
---|---|
Antibiotic Development | Targeting bacterial communication mechanisms |
Quorum Sensing | Inhibits pathways that regulate biofilm formation |
Case Study 1: Click Chemistry Applications
A study demonstrated the effectiveness of this compound in synthesizing diverse triazole derivatives through click chemistry. These derivatives exhibited significant biological activity, including anticancer properties, showcasing the compound's utility in drug development .
Case Study 2: Bioconjugation Techniques
Research on site-specific incorporation of 2′-azido RNA building blocks highlighted the potential of this compound in enhancing RNA stability and functionality. The modifications allowed for efficient fluorescent labeling, which is crucial for tracking RNA interactions within cells .
Mechanism of Action
The mechanism of action of 2-azidoacetyl chloride is primarily based on its reactivity with other molecules:
Comparison with Similar Compounds
2-Azidoacetic Acid: Similar in structure but lacks the acyl chloride group.
Azidoacetyl Bromide: Similar in structure but contains a bromine atom instead of chlorine.
Uniqueness of 2-Azidoacetyl Chloride:
Dual Functional Groups: The presence of both azido and acyl chloride groups makes this compound highly versatile in organic synthesis.
Biological Activity
Overview
2-Azidoacetyl chloride (C₂H₂ClN₃O) is a highly reactive organic compound characterized by its azido and acyl chloride functional groups. This compound is primarily recognized for its role as an intermediate in organic synthesis and its potential applications in biological research and drug development. Its biological activity is particularly notable in the context of quorum sensing inhibition and metabolic labeling.
The primary target of this compound is the TraR Quorum Sensing (QS) receptor in Agrobacterium tumefaciens. This compound interacts with its target through hydrogen bonding , leading to the inhibition of bacterial communication pathways crucial for biofilm formation and virulence. The inhibition of quorum sensing has significant implications for controlling bacterial infections, particularly those involving biofilm-associated pathogens.
In biochemical contexts, this compound exhibits several important properties:
- Energy-Rich Molecule : The azido group contributes to the compound's high reactivity, facilitating various chemical transformations.
- Cellular Effects : It may interact with chloride channels and transporters, influencing cellular processes such as ion homeostasis and electrical excitability.
- Metabolic Pathways : Chloride ions from this compound are involved in numerous metabolic processes, enhancing its relevance in biological systems.
Research Applications
This compound has a wide range of applications across various scientific fields:
- Organic Chemistry : It serves as a building block for synthesizing complex organic molecules, particularly those containing azido groups.
- Biological Research : Utilized for metabolic labeling of glycans, it allows for visualization and profiling of glycoproteins within cells.
- Pharmaceutical Development : Its ability to disrupt quorum sensing pathways positions it as a candidate for developing novel antibacterial agents.
- Industrial Use : Employed in producing specialty chemicals and materials, including polymers and coatings.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Quorum Sensing Inhibition : Research indicates that compounds derived from this compound can effectively inhibit the QS system in A. tumefaciens, leading to reduced biofilm formation.
- Cellular Labeling : In a study focused on metabolic labeling, this compound was shown to facilitate the incorporation of azides into glycoproteins, enhancing their detection through bioorthogonal chemistry techniques .
Table of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 2-azidoacetyl chloride in a laboratory setting?
- Methodological Answer: this compound is synthesized via a two-step process. First, 2-azidoacetic acid is prepared by reacting 2-chloroacetic acid with sodium azide (NaN₃). The acid is then treated with oxalyl chloride (COCl)₂ under anhydrous conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF), at 0–5°C for 1–2 hours. The reaction is monitored by TLC or IR spectroscopy to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Excess oxalyl chloride and solvent are removed under reduced pressure to yield the product .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Due to its reactivity and potential hazards (e.g., corrosive properties, azide instability):
- Use personal protective equipment (PPE) : chemical-resistant gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of vapors.
- Avoid contact with moisture or heat, which may decompose the azide group, releasing toxic gases like HN₃.
- Store in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : Confirm the presence of the azide (-N₃) group via characteristic peaks (e.g., δ 3.8–4.2 ppm for the CH₂ adjacent to the azide).
- FT-IR spectroscopy : Identify the carbonyl (C=O) stretch (~1800 cm⁻¹) and azide asymmetric stretch (~2100 cm⁻¹).
- Mass spectrometry (ESI or EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 134.5 for C₂H₂ClN₃O).
- Elemental analysis : Validate the Cl and N content .
Advanced Research Questions
Q. How does the presence of the azido group influence the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Methodological Answer: The azido group enables regioselective 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis, forming 1,4-disubstituted 1,2,3-triazoles. Notably, the acetyl chloride moiety remains inert during CuAAC, allowing sequential functionalization. For example, Meldal et al. demonstrated that this compound reacts with Cu-acetanilide derivatives to yield triazoles without interfering with the acyl chloride group, enabling orthogonal reactivity in multi-step syntheses .
Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?
- Methodological Answer: To suppress undesired reactions (e.g., hydrolysis or nucleophilic substitution):
- Controlled stoichiometry : Use a slight excess of coupling agents (e.g., DCC or HOBt) to ensure complete acylation.
- Low-temperature reactions : Perform acylations at 0–5°C to minimize azide decomposition.
- Protecting groups : Protect reactive sites (e.g., hydroxyl or amine groups) on substrates before introducing this compound.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced hydrolysis .
Q. How can contradictory data regarding reaction yields with this compound be resolved?
- Methodological Answer: Contradictions often arise from variations in experimental conditions. To address this:
- Systematic replication : Repeat reactions under identical conditions (solvent purity, temperature, catalyst batch).
- Kinetic studies : Monitor reaction progress via in situ techniques (e.g., IR or HPLC) to identify intermediate decomposition pathways.
- Statistical analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading).
- Cross-validate characterization : Use multiple analytical methods (e.g., NMR, MS, and elemental analysis) to confirm product identity and purity .
Q. What are the applications of this compound in glycochemistry and bioconjugation?
- Methodological Answer: The compound is used to introduce azide-functionalized acetyl groups into carbohydrates or proteins for subsequent bioorthogonal labeling. For example:
- Glycan modification : React this compound with hydroxyl groups on monosaccharides (e.g., glucose derivatives) to install azide handles, enabling CuAAC-based conjugation with fluorescent probes .
- Protein engineering : Acylate lysine residues with this compound, followed by reaction with alkyne-tagged biomolecules (e.g., PEG chains or antibodies) for targeted drug delivery .
Properties
IUPAC Name |
2-azidoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXTVABLHHRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447932 | |
Record name | 2-azidoacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30426-58-5 | |
Record name | 2-azidoacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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